![molecular formula C16H14F3NO3 B6384722 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261990-82-2](/img/structure/B6384722.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
Vue d'ensemble
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-DMPT-3-TFP), is a small molecule organic compound with potential applications in a variety of scientific research areas. It is a derivative of phenol, with a trifluoromethoxy group and a dimethylaminocarbonyl group attached to the phenyl ring. The compound has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is believed that the trifluoromethoxy group of the compound binds to the heme iron of the cytochrome P450 enzyme, leading to a decrease in its activity. Additionally, the dimethylaminocarbonyl group of the compound is thought to interact with other components of the enzyme, further reducing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, the compound has been used as a fluorescent probe for the detection of various cellular components, and as a tool for studying the structure and function of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% in laboratory experiments include its relatively low cost, its ease of synthesis, and its stability in solution. Additionally, the compound can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzyme-catalyzed reactions. However, there are some limitations to using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% in laboratory experiments. The compound is not water-soluble, so it must be used in an organic solvent. Additionally, the compound has not been extensively studied, so its mechanism of action and biochemical and physiological effects are not fully understood.
Orientations Futures
There are a variety of potential future directions for the study of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%. These include further studies of its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments. Additionally, further studies could be conducted to explore the compound’s potential as an inhibitor of cytochrome P450 enzymes, as a fluorescent probe for the detection of various cellular components, and as a tool for studying the structure and function of proteins. Furthermore, studies could be conducted to explore the compound’s potential applications in drug development, as well as its potential toxicity and side effects.
Méthodes De Synthèse
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% can be synthesized from 5-bromo-3-trifluoromethoxyphenol and N,N-dimethylaminocarbonyl chloride in the presence of a base. The reaction is typically performed in a solvent such as dichloromethane or acetonitrile, and the reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction proceeds in a two-step process, with the bromo group being replaced by the dimethylaminocarbonyl group in the first step, and then the trifluoromethoxy group being attached in the second step. The reaction can be completed in a few hours, and yields a product that is >95% pure.
Applications De Recherche Scientifique
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% has been studied in the context of its potential applications in a variety of scientific research areas. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzyme-catalyzed reactions. It has also been studied as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, the compound has been used as a fluorescent probe for the detection of various cellular components, and as a tool for studying the structure and function of proteins.
Propriétés
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-20(2)15(22)11-5-3-10(4-6-11)12-7-13(21)9-14(8-12)23-16(17,18)19/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPQQAQDIYGVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686707 | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-82-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxamide, 3′-hydroxy-N,N-dimethyl-5′-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261990-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






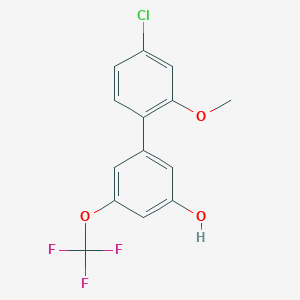
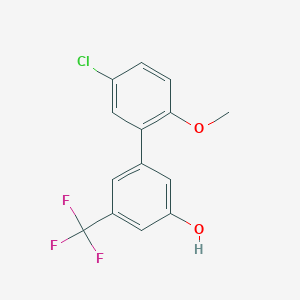
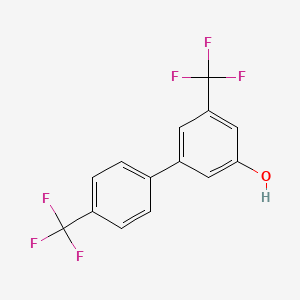
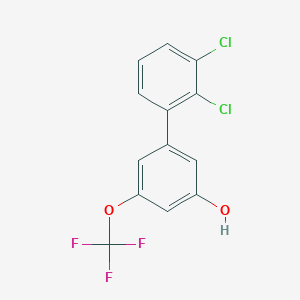
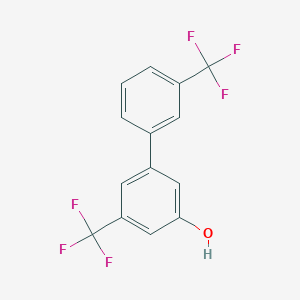
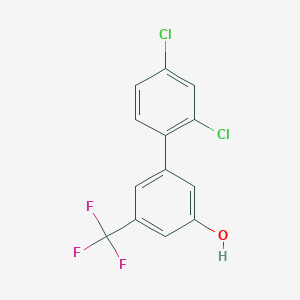
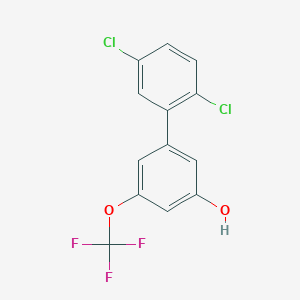
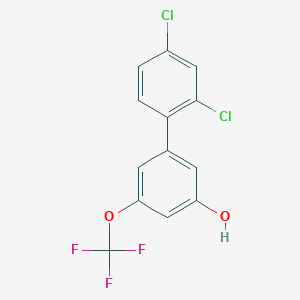
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)